An In-depth Technical Guide to 2-Hydroxy-3-methylquinoline-4-carboxylic Acid
An In-depth Technical Guide to 2-Hydroxy-3-methylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and potential biological significance of 2-Hydroxy-3-methylquinoline-4-carboxylic acid (CAS No: 6625-08-7). The document details historical synthetic protocols, presents physicochemical data in a structured format, and offers predicted spectroscopic data for characterization. Furthermore, it explores the likely mechanism of action based on the known biological activities of the broader quinoline-4-carboxylic acid class.
Discovery and History
The first documented synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid is detailed in a 1937 patent granted to Hans Schlichenmaier and Ludwig Schiirnig. Their work significantly improved upon an earlier, less efficient method described by Berlingozzi and Capuano in 1924. The earlier method involved the condensation of isatin or the sodium salt of isatic acid with chloroacetone in a dilute sodium carbonate solution, which required several days and resulted in very low yields.
Schlichenmaier and Schiirnig discovered that by reacting a halogen-acetone (such as chloroacetone, bromoacetone, or iodoacetone) with salts of isatic acid in the presence of alkaline-earth hydroxides (e.g., calcium hydroxide or magnesium hydroxide), the reaction time could be drastically reduced to a matter of hours, and the yield could be increased to over 90%. Their patent describes the product as a light-yellow powder, soluble in dilute sodium carbonate solution, and noted its potential for use in the manufacture of dyestuffs and pharmaceutical products.
The core of this discovery lies in the novel application of alkaline-earth hydroxides, which facilitate a more efficient and near-quantitative cyclization reaction to form the quinoline ring system.
Physicochemical Properties
Due to its existence as a specific, non-commercial chemical intermediate for much of its history, detailed physicochemical data in peer-reviewed literature is scarce. The following table summarizes available information. The compound exhibits keto-enol tautomerism, existing predominantly in the 2-oxo-1,2-dihydroquinoline form.
| Property | Value | Source |
| IUPAC Name | 3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | - |
| Synonyms | 2-keto-3-methyl-1H-quinoline-4-carboxylic acid; 2-hydroxy-3-methyl-4-quinolinecarboxylic acid | [1][2][3] |
| CAS Number | 6625-08-7 | [1][2][3] |
| Molecular Formula | C₁₁H₉NO₃ | [1][2][3] |
| Molecular Weight | 203.19 g/mol | - |
| Appearance | Light-yellow precipitate/powder | |
| Solubility | Easily soluble in warm sodium carbonate solution |
Synthesis and Experimental Protocols
The primary historical method for synthesizing 2-Hydroxy-3-methylquinoline-4-carboxylic acid is the process detailed by Schlichenmaier and Schiirnig. This guide outlines the protocols based on the examples provided in their 1937 patent.
General Synthesis Workflow
The synthesis involves the reaction of isatin (or its derivatives) with a haloacetone in an aqueous solution containing an alkaline-earth hydroxide. The reaction proceeds through the formation of the salt of isatic acid, followed by condensation and cyclization to yield the final product.
Caption: General workflow for the synthesis of 2-Hydroxy-3-methylquinoline-4-carboxylic acid.
Detailed Experimental Protocols
The following protocols are adapted from the examples in U.S. Patent 2,082,358.
Protocol 1: Synthesis using Chloroacetone
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Preparation of Milk of Lime: Stir 18 parts of quicklime (CaO) in 700 parts of water to form a mobile milk of lime.
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Formation of Isatic Acid Salt: Add 23.52 parts of isatin to the milk of lime. Heat the mixture to 80°C until a light-yellow, thinly liquid magma of the calcium salt of isatic acid is obtained.
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Condensation Reaction: Slowly add 16 parts of chloroacetone to the magma while maintaining the temperature. Stir the mixture for 4 to 5 hours.
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Precipitation: Acidify the reaction mixture with dilute hydrochloric acid until it is acid to Congo paper. The target compound will separate as a light-yellow precipitate.
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Purification: Filter the precipitate with suction, wash thoroughly with water, and dry.
Protocol 2: High-Yield Synthesis using Bromoacetone
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Preparation of Milk of Lime: Stir 56 parts of quicklime (CaO) with 2000 parts of water to form a thin milk of lime.
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Formation of Isatic Acid Salt: Add 49 parts of isatin and warm the mixture while stirring to form the calcium salt of isatic acid.
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Condensation Reaction: Drop in 35 parts of bromoacetone and continue to stir for several hours.
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Precipitation: Acidify the reaction mass with dilute hydrochloric acid to obtain the product as a light-yellow precipitate.
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Purification: Isolate the product by filtration, wash with water, and dry. This method is reported to yield approximately 99% of the theoretical amount.
Quantitative Data from Synthesis
| Reactants (Isatin Derivative) | Haloacetone | Alkaline-Earth Hydroxide | Reported Yield | Reference |
| Isatin | Chloroacetone | Calcium Hydroxide | ~83.5% | |
| Isatin | Bromoacetone | Calcium Hydroxide | ~99% | |
| Isatin | Iodoacetone | Calcium Hydroxide | ~90% | |
| 5,7-dichloroisatin | Chloroacetone | Calcium Hydroxide | Good Yield (unspecified) |
Spectroscopic and Characterization Data (Predicted)
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The spectrum is expected to show signals for the aromatic protons of the quinoline ring, a singlet for the methyl group, and broad singlets for the exchangeable carboxylic acid and N-H/O-H protons.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 14.0 | br s | 1H | COOH |
| ~11.5 - 12.5 | br s | 1H | N-H (keto tautomer) |
| ~7.9 - 8.1 | d | 1H | Ar-H (H-5) |
| ~7.6 - 7.8 | t | 1H | Ar-H (H-7) |
| ~7.4 - 7.6 | d | 1H | Ar-H (H-8) |
| ~7.2 - 7.4 | t | 1H | Ar-H (H-6) |
| ~2.1 - 2.3 | s | 3H | -CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The carbon spectrum will be characterized by signals for two carbonyl carbons (one from the acid and one from the quinolone ring), aromatic carbons, and a single aliphatic carbon for the methyl group.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 172 | COOH |
| ~160 - 165 | C=O (C-2) |
| ~138 - 142 | C-8a |
| ~130 - 134 | C-7 |
| ~128 - 130 | C-5 |
| ~122 - 125 | C-4a |
| ~120 - 122 | C-6 |
| ~115 - 118 | C-8 |
| ~112 - 115 | C-4 |
| ~108 - 112 | C-3 |
| ~9 - 12 | -CH₃ |
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to be dominated by features characteristic of a carboxylic acid and a cyclic amide (lactam).
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Very Broad | O-H stretch (from hydrogen-bonded COOH) |
| ~3100 | Medium | N-H stretch (from keto tautomer) |
| ~1710 | Strong | C=O stretch (from COOH) |
| ~1660 | Strong | C=O stretch (amide I band from quinolone ring) |
| ~1600, ~1470 | Medium | C=C aromatic ring stretches |
| ~1250 | Strong | C-O stretch (from COOH) |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns involving the loss of water, carbon monoxide, and the carboxylic acid group.
| m/z | Predicted Fragment | Description |
| 203 | [M]⁺ | Molecular Ion |
| 185 | [M - H₂O]⁺ | Loss of water |
| 158 | [M - COOH]⁺ | Loss of the carboxylic acid radical |
| 130 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide |
Potential Mechanism of Action and Biological Significance
While no specific biological studies have been published for 2-Hydroxy-3-methylquinoline-4-carboxylic acid, the quinoline-4-carboxylic acid scaffold is a well-known pharmacophore. Many compounds containing this moiety are potent inhibitors of dihydroorotate dehydrogenase (DHODH).
DHODH is a key mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway.
Inhibition of DHODH leads to the depletion of the pyrimidine pool, which in turn causes:
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Cell Cycle Arrest: Halts the proliferation of rapidly dividing cells.[1]
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Induction of Apoptosis: Triggers programmed cell death in susceptible cells.[1]
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Immunosuppression: Suppresses the proliferation of T and B lymphocytes, which is the mechanism for approved drugs like Leflunomide and Teriflunomide used in autoimmune diseases.[3]
Given its structure, it is plausible that 2-Hydroxy-3-methylquinoline-4-carboxylic acid could act as a DHODH inhibitor. The carboxylic acid at the 4-position is often critical for binding to the enzyme's active site.
Caption: The proposed mechanism of action via inhibition of the DHODH pathway.
